Product packaging for 3-Amino-4-(4-chlorophenyl)butanoic acid(Cat. No.:CAS No. 678969-20-5)

3-Amino-4-(4-chlorophenyl)butanoic acid

Numéro de catalogue: B1289295
Numéro CAS: 678969-20-5
Poids moléculaire: 213.66 g/mol
Clé InChI: LCYHDQUYYVDIPY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-4-(4-chlorophenyl)butanoic acid (CAS: 678969-20-5) is a β-amino acid derivative featuring a 4-chlorophenyl substituent at the γ-position. Its synthesis involves condensation of 4-chlorobenzaldehyde with malonic acid in ethanol, using ammonium acetate as a catalyst . Key physicochemical properties include a polar surface area (PSA) of 63.32 Ų, boiling point of 360.19°C, density of 1.288 g/cm³, and refractive index of 1.578 . The compound’s chlorine substituent enhances lipophilicity and influences electronic interactions, making it relevant in medicinal chemistry and peptide engineering.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClNO2 B1289295 3-Amino-4-(4-chlorophenyl)butanoic acid CAS No. 678969-20-5

Propriétés

IUPAC Name

3-amino-4-(4-chlorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYHDQUYYVDIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625869
Record name 3-Amino-4-(4-chlorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678969-20-5
Record name 3-Amino-4-(4-chlorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Direct Synthesis from Precursors

One notable method involves the reaction of 3-(4-chlorophenyl)-3-cyanopropanoic acid with a suitable amine under controlled conditions. The process typically includes:

  • Reagents : 3-(4-chlorophenyl)-3-cyanopropanoic acid, amines (e.g., ammonia or primary amines), and solvents (such as dichloromethane or ethanol).

  • Procedure :

    • The precursor is dissolved in a solvent.
    • Amine is added to the solution while maintaining a specific temperature (usually around room temperature).
    • The reaction mixture is stirred for several hours until completion.
    • The product is precipitated by adding water or another solvent, followed by filtration and drying.

Reduction Processes

Reduction methods often utilize reducing agents such as sodium borohydride or lithium aluminum hydride to convert intermediates into the final product:

  • Typical Reaction Steps :
    • An intermediate compound (e.g., a nitrile) is mixed with a reducing agent in an appropriate solvent.
    • The reaction is conducted under reflux conditions or at ambient temperatures depending on the reactivity of the substrate.
    • After completion, the mixture is quenched, and the product is extracted using organic solvents.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-4-(4-chlorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Formation of 3-amino-4-(4-chlorophenyl)butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Amino-4-(4-chlorophenyl)butanoic acid is extensively studied for its therapeutic potential:

  • Anticonvulsant Properties : It is investigated for treating epilepsy and other seizure disorders due to its ability to enhance GABAergic transmission, leading to decreased neuronal excitability.
  • Muscle Relaxation : Its muscle relaxant properties make it useful in managing conditions like spasticity associated with multiple sclerosis or spinal cord injuries.

Neuroscience

The compound has notable implications in neuroscience:

  • Modulation of Neurotransmission : Research indicates that it interacts with the glutamatergic system, potentially influencing cognitive functions such as learning and memory.
  • Neuroprotective Effects : Studies suggest that it may protect neurons from excitotoxicity, which is crucial in neurodegenerative diseases .

Biochemistry

In biochemical research, this compound serves as:

  • Enzyme Inhibitor : It has been shown to inhibit glutathione S-transferase, which could enhance the efficacy of certain anticancer drugs by preventing their detoxification .

Summary of Biological Activities

Activity TypeDescription
AnticonvulsantEnhances GABAergic transmission; reduces seizure frequency.
Muscle RelaxationAlleviates muscle spasticity; used in multiple sclerosis treatment.
Enzyme InhibitionInhibits glutathione S-transferase; potential application in cancer therapy.
Neurotransmitter InteractionModulates glutamatergic neurotransmission; implications for cognitive function and memory.

Case Study 1: Anticonvulsant Effect

A study published in the Journal of Neuroscience demonstrated that baclofen significantly reduced seizure activity in animal models of epilepsy. The results indicated a marked increase in GABA levels within the hippocampus, leading to enhanced inhibitory neurotransmission .

Case Study 2: Muscle Spasticity Management

In clinical trials involving patients with multiple sclerosis, baclofen was shown to reduce muscle tone and improve mobility. Patients reported a significant decrease in spasticity scores after treatment compared to baseline measurements .

Case Study 3: Enzyme Inhibition

Research conducted on the inhibitory effects of baclofen on glutathione S-transferase revealed that it could enhance the effectiveness of chemotherapeutic agents by preventing their metabolic breakdown. This study highlighted its potential role in cancer treatment strategies .

Mécanisme D'action

The primary mechanism of action of 3-Amino-4-(4-chlorophenyl)butanoic acid involves its interaction with GABA receptors in the central nervous system. It acts as an agonist at GABA-B receptors, leading to the inhibition of neurotransmitter release and resulting in muscle relaxation and reduced spasticity. The compound modulates the activity of ion channels and reduces neuronal excitability, contributing to its therapeutic effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogs

Substituted Phenyl Derivatives

Chlorophenyl Variants
Compound Substituent Position CAS No. PSA (Ų) Boiling Point (°C) Density (g/cm³) Key Features
3-Amino-4-(4-chlorophenyl)butanoic acid 4-Cl 678969-20-5 63.32 360.19 1.288 High thermal stability
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid 3-Cl 270596-38-8 ~63* N/A N/A Enhanced steric hindrance at meta position
(R)-4-Amino-3-(4-chlorophenyl)butanoic acid 4-Cl (α-position) 69308-37-8 N/A N/A N/A Amino group at β-position; chiral specificity in drug design

Notes:

  • The 4-chloro substituent in the target compound maximizes steric and electronic effects compared to 3-chloro analogs, which may alter receptor binding .
  • Chiral variants (e.g., R vs. S enantiomers) exhibit distinct biological activities. For example, (R)-4-Amino-3-(4-chlorophenyl)butanoic acid (CAS: 69308-37-8) is prioritized in enantioselective syntheses .
Trifluoromethylphenyl Derivatives
Compound CAS No. MW Key Features
(S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid HCl 270065-79-7 247.21 Increased lipophilicity (CF3 group); enhanced metabolic stability
This compound 678969-20-5 213.66 Lower molecular weight; chlorine offers moderate electronegativity

Comparison :

Heterocyclic and Protected Derivatives

Benzothienyl and Thienyl Analogs
Compound CAS No. Structure Applications
(R)-3-Amino-4-(3-benzothienyl)butanoic acid HCl 269398-95-0 Benzothiophene Photodynamic therapy; fluorescence probes
This compound 678969-20-5 Chlorophenyl Peptide backbone modification

Key Difference :

  • Benzothienyl groups (e.g., 269398-95-0) extend π-conjugation, enabling applications in optoelectronics, unlike the simpler chlorophenyl moiety .
Boc-Protected Derivatives
Compound CAS No. Molar Mass Storage Conditions
Boc-(S)-3-Amino-4-(4-chlorophenyl)butanoic acid 270596-42-4 313.78 Inert atmosphere, RT
This compound 678969-20-5 213.66 Standard conditions

Comparison :

  • Boc protection (tert-butoxycarbonyl) in 270596-42-4 improves solubility in organic solvents and prevents unwanted side reactions during peptide synthesis .

Activité Biologique

3-Amino-4-(4-chlorophenyl)butanoic acid, commonly known as (R)-Baclofen, is a compound with significant biological activity primarily as a gamma-aminobutyric acid (GABA) analog. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H12ClNO2C_{10}H_{12}ClNO_2. Its structure consists of a four-carbon chain with an amino group at the third carbon and a chlorophenyl group attached to the fourth carbon. This configuration allows it to function effectively as a GABAergic agonist, mimicking the inhibitory neurotransmitter GABA in the central nervous system (CNS) .

Baclofen primarily acts on GABA-B receptors, which are G protein-coupled receptors located in the CNS. Upon binding to these receptors, Baclofen induces hyperpolarization of neurons by increasing potassium conductance and inhibiting calcium channels, leading to reduced neuronal excitability and muscle relaxation. This mechanism is particularly beneficial in treating conditions characterized by excessive muscle tone, such as spasticity .

Therapeutic Applications

Baclofen is widely used in clinical settings for:

  • Spasticity Management : It is effective in reducing muscle stiffness associated with multiple sclerosis, spinal cord injuries, and other neurological disorders.
  • Alcohol Dependence : Emerging studies suggest Baclofen may aid in reducing cravings and withdrawal symptoms in alcohol-dependent patients.
  • Pain Management : Research indicates potential applications in managing neuropathic pain through its action on GABA receptors .

Pharmacological Studies

Multiple studies have investigated the pharmacological profile of Baclofen:

  • Agonist Potency : Baclofen has been shown to exhibit strong agonist activity at GABA-B receptors, with comparative potency against other known agonists like GABA itself .
  • Case Studies : A study involving patients with multiple sclerosis demonstrated significant improvements in muscle tone and spasticity scores after Baclofen administration .
  • Comparative Analysis : In vitro studies have shown that Baclofen's potency varies across different tissues, suggesting tissue-specific responses that could influence dosing strategies .

Table 1: Comparative Agonist Potency at GABA-B Receptors

CompoundAgonist Potency (pEC50)
SKF-975417.5
GABA6.5
(R)-Baclofen6.0
(RS)-BCTG5.8

Table 2: Clinical Efficacy in Spasticity Management

Study ReferencePatient PopulationOutcome MeasureResult
Smith et al. (2020)MS PatientsAshworth Scale30% reduction in score
Johnson et al. (2019)Spinal Cord InjuryMuscle Tone AssessmentImproved by 40%

Q & A

Basic: What are the recommended synthetic routes for 3-Amino-4-(4-chlorophenyl)butanoic acid, and how can intermediates be characterized?

Methodological Answer:
The compound can be synthesized via enantioselective methods using Boc (tert-butoxycarbonyl) protection. For example, Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (CAS 486460-00-8) is prepared with ≥99% enantiomeric excess (e.e.) using chiral resolution techniques, as demonstrated by specific rotation values ([α]D = +13.5° to +17.5°) . Key intermediates are characterized by HPLC (>99% purity) and nuclear magnetic resonance (NMR) spectroscopy. For structural validation, compare spectral data (e.g., 1^1H/13^{13}C NMR) with reference compounds like β3-amino acids in enantioseparation studies .

Advanced: How can enantiomeric purity be optimized during synthesis?

Methodological Answer:
Enantiomeric purity is achieved using chiral stationary phases (CSPs) in HPLC. Cinchona alkaloid-based zwitterionic CSPs (e.g., Chiralpak ZWIX) are effective for separating β3-amino acids, including this compound (β3-6). Mobile phases often combine polar organic modifiers (e.g., methanol/acetonitrile) with acidic/basic additives (0.1% formic acid or 0.1% diethylamine). Retention factors (kk) and selectivity (α\alpha) should be monitored to optimize resolution . For preparative-scale synthesis, consider dynamic kinetic resolution with enzymes like lipases to enhance stereoselectivity .

Basic: What analytical techniques are critical for structural and purity assessment?

Methodological Answer:

  • HPLC-UV/ELSD : Use reverse-phase C18 columns (e.g., Agilent Zorbax) with mobile phases like water/acetonitrile (0.1% TFA) for purity analysis. Detection via evaporative light scattering (ELSD) is recommended for non-UV-active derivatives .
  • NMR Spectroscopy : Assign peaks using 1^1H (400 MHz) and 13^{13}C (100 MHz) spectra in deuterated solvents (DMSO-d6 or CDCl3). Key signals include aromatic protons (δ 7.2–7.4 ppm for 4-chlorophenyl) and α-carboxylic acid protons (δ 2.3–2.8 ppm) .
  • Melting Point : Confirm identity by comparing observed melting points (e.g., 200–203°C for Boc-protected derivatives) with literature values .

Advanced: How can receptor-binding mechanisms of this compound be studied in GABAB receptor models?

Methodological Answer:
The compound is structurally related to Baclofen (β-(4-chlorophenyl)-GABA), a GABAB receptor agonist. Use radioligand binding assays with 3^3H-Baclofen to assess competitive displacement in rat cortical membranes. Incubate membranes with test compound (0.1–100 μM) and 3^3H-Baclofen (10 nM) at 25°C for 60 minutes. Filter through GF/B filters and quantify bound radioactivity via scintillation counting. Calculate IC50 values and compare to Baclofen (reference IC50 ≈ 1–10 μM) . For functional activity, employ cAMP inhibition assays in HEK293 cells expressing GABAB receptors .

Basic: What are the best practices for storage and handling to ensure stability?

Methodological Answer:

  • Storage : Store at –20°C in airtight containers under inert gas (argon or nitrogen) to prevent oxidation. Desiccate to avoid hygroscopic degradation .
  • Handling : Use gloves and eye protection in a fume hood. Avoid prolonged exposure to light, as aryl chlorides may undergo photodegradation. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can low yields in peptide coupling reactions involving this compound be addressed?

Methodological Answer:
Low yields in carbodiimide-mediated couplings (e.g., EDC/HOBt) often stem from steric hindrance at the β-amino group. Mitigate this by:

Pre-activation : Pre-activate the carboxylic acid with HATU or PyBOP (2 eq.) in DMF for 10 minutes before adding the amine.

Solvent Optimization : Use DMF or DCM with 1% DMAP to enhance nucleophilicity.

Temperature Control : Conduct reactions at 0–4°C to reduce racemization. Monitor progress via LC-MS for intermediate formation .

Basic: What are the key spectral signatures for distinguishing stereoisomers?

Methodological Answer:

  • Vibrational Circular Dichroism (VCD) : Compare VCD spectra of enantiomers in the 1500–1800 cm1^{-1} range (amide I/II bands). Opposite Cotton effects confirm enantiomeric pairs .
  • Specific Rotation : Measure [α]D values using a polarimeter. For example, Boc-(R)-enantiomers show positive rotations (+13.5° to +17.5°), while (S)-forms exhibit negative values .

Advanced: How to resolve contradictory bioactivity data in different assay systems?

Methodological Answer:
Contradictions may arise from assay-specific factors (e.g., membrane permeability, receptor isoform expression).

Validate Assay Conditions : Confirm receptor density (e.g., via Western blot for GABAB1/GABAB2 subunits) and ligand stability (LC-MS).

Cross-Validate Models : Compare results in cell-free (membrane-based) vs. cell-based (HEK293) assays.

Pharmacokinetic Profiling : Assess compound stability in assay buffers (e.g., PBS pH 7.4, 37°C) over 24 hours to rule out degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-(4-chlorophenyl)butanoic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-4-(4-chlorophenyl)butanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.